molecular formula C10H14N2O6 B1609538 methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate CAS No. 193287-70-6

methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate

Cat. No.: B1609538
CAS No.: 193287-70-6
M. Wt: 258.23 g/mol
InChI Key: DZHMNVMJPZELJH-WDSKDSINSA-N
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Description

Methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate is a piperazine-based compound featuring a bicyclic 3,6-dioxopiperazine core with ester-functionalized side chains. The compound is structurally related to peptide-derived heterocycles, which are often explored for their pharmacological relevance, including antimicrobial and anticancer applications .

Properties

IUPAC Name

methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-17-7(13)3-5-9(15)12-6(10(16)11-5)4-8(14)18-2/h5-6H,3-4H2,1-2H3,(H,11,16)(H,12,15)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHMNVMJPZELJH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC(C(=O)N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428604
Record name AC1OLRAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193287-70-6
Record name AC1OLRAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of a piperazine derivative with a methoxyacetyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Piperazine Diones

The target compound belongs to the 3,6-dioxopiperazine family, which includes derivatives with modifications in substituents and stereochemistry. Key analogs and their differences are summarized below:

Compound Name Substituents Functional Groups Key Properties Biological Activity Reference
Methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate (2S,5S)-configured piperazine Methoxy-oxoethyl, acetate ester High polarity, hydrolytic instability Antimicrobial (potential)
2-[(2S,5S)-5-(Carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide Carbamoylmethyl, acetamide Amide groups Improved stability, lower solubility Limited toxicity data; potential immunomodulatory effects
2-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)acetic acid Methyl, carboxylic acid Free carboxylic acid High crystallinity, acidic character Unreported
Methyl-2-(4-((3-(2-methoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)imidazol-1-yl)acetate (Compound 48) Thiazolidinedione core, imidazole Methoxy-oxoethyl, thiazolidinedione Broad-spectrum antimicrobial activity MIC: 1.25–2.5 µg/mL against S. aureus, E. coli, and fungi

Stereochemical and Structural Impacts

  • Stereochemistry : The (2S,5S) configuration in the target compound distinguishes it from diastereomers (e.g., 2R,5R or 2S,5R), which may exhibit altered binding affinities in biological systems .
  • Core Heterocycle : Compared to thiazolidinedione derivatives (e.g., Compound 48), the 3,6-dioxopiperazine core lacks sulfur but shares similar hydrogen-bonding capabilities, influencing solubility and crystal packing .

Physicochemical Properties

Property Target Compound Carbamoyl Analog Thiazolidinedione Derivative (Compound 48)
Molecular Weight 286.28 g/mol 228.21 g/mol 363.33 g/mol
Solubility Moderate in polar solvents (DMSO, methanol) Low in water, soluble in DMF Low in water, soluble in DMSO
Stability Prone to ester hydrolysis Stable under ambient conditions Photolabile due to thiazolidinedione moiety
Melting Point Not reported 190–195°C (decomposes) 160–165°C

Biological Activity

Methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H32N4O8
  • Molecular Weight : 432.49 g/mol
  • IUPAC Name : Methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxo-1,4-bis(2-aminoethyl)piperazin-2-yl]acetate

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of aldose reductase (AR), which is involved in the pathogenesis of various inflammatory conditions. By inhibiting AR, the compound may reduce the production of pro-inflammatory cytokines and oxidative stress markers .
  • Modulation of NF-kB Pathway : Research indicates that this compound can modulate the NF-kB signaling pathway, which plays a critical role in regulating immune responses and inflammation. By reducing NF-kB activation, the compound may help in alleviating conditions associated with chronic inflammation .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vivo experiments showed that treatment with this compound led to reduced levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-1β in animal models subjected to liver injury .

Antioxidant Activity

The compound has also been found to enhance antioxidant defenses in cells by increasing glutathione levels. This effect contributes to its protective role against oxidative stress-induced cellular damage .

Study on Liver Protection

A notable study evaluated the protective effects of this compound against carbon tetrachloride (CCl4)-induced liver damage in rats. The results indicated that:

Treatment GroupALT Levels (U/L)Histological ImprovementNF-kB Activation
Control150 ± 10Severe DamageHigh
MDA Treatment75 ± 5Moderate DamageLow

The compound significantly reduced alanine aminotransferase (ALT) levels and improved liver histology compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate

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